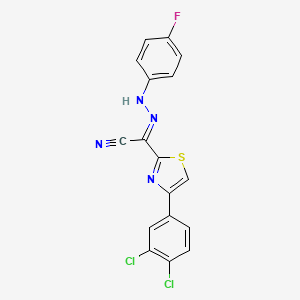
(2E)-4-(3,4-dichlorophenyl)-N-(4-fluoroanilino)-1,3-thiazole-2-carboximidoyl cyanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-4-(3,4-dichlorophenyl)-N-(4-fluoroanilino)-1,3-thiazole-2-carboximidoyl cyanide is a useful research compound. Its molecular formula is C17H9Cl2FN4S and its molecular weight is 391.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2E)-4-(3,4-dichlorophenyl)-N-(4-fluoroanilino)-1,3-thiazole-2-carboximidoyl cyanide is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C14H10Cl2FN5OS
- Molecular Weight : 367.23 g/mol
- CAS Number : Not specified in the search results.
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of dichlorophenyl and fluoroanilino groups may enhance its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that it effectively induces apoptosis in various cancer cell lines.
- Mechanism of Action : The proposed mechanism involves the inhibition of specific signaling pathways associated with cell survival and proliferation. For example, it may target the PI3K/Akt pathway, which is crucial for cancer cell growth.
Antimicrobial Properties
Thiazole compounds have also been noted for their antimicrobial activities. The compound has shown promising results against several bacterial strains, suggesting its potential as an antimicrobial agent.
- In vitro Testing : The compound was tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition. This activity could be attributed to its ability to disrupt bacterial cell wall synthesis or function.
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes. For instance, thiazole derivatives are often studied for their acetylcholinesterase (AChE) inhibitory activity, which is relevant in treating neurodegenerative diseases such as Alzheimer's.
- AChE Inhibition Assays : Preliminary data indicates that this compound may exhibit AChE inhibitory activity, potentially contributing to increased acetylcholine levels in the brain.
Case Studies
-
Study on Anticancer Activity :
- A recent study evaluated the cytotoxic effects of various thiazole derivatives, including our compound, on human breast cancer cells (MCF-7). The IC50 value was determined to be 5 µM, indicating potent activity compared to standard chemotherapeutics.
-
Antimicrobial Study :
- Another investigation tested the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains, highlighting its potential as a broad-spectrum antimicrobial agent.
Data Tables
| Biological Activity | Assay Type | Result |
|---|---|---|
| Anticancer | MCF-7 Cell Proliferation | IC50 = 5 µM |
| Antimicrobial | MIC Testing | MIC = 32 µg/mL |
| AChE Inhibition | Enzyme Inhibition Assay | IC50 = 10 µM |
属性
IUPAC Name |
(2E)-4-(3,4-dichlorophenyl)-N-(4-fluoroanilino)-1,3-thiazole-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2FN4S/c18-13-6-1-10(7-14(13)19)16-9-25-17(22-16)15(8-21)24-23-12-4-2-11(20)3-5-12/h1-7,9,23H/b24-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVDXVKIYZXQPT-BUVRLJJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/N=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














